molecular formula C15H13ClN4 B1610567 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine CAS No. 18091-89-9

7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine

Numéro de catalogue: B1610567
Numéro CAS: 18091-89-9
Poids moléculaire: 284.74 g/mol
Clé InChI: GWSXDWFXNVOIIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Benzodiazepine Derivatives in Medicinal Chemistry

The development of benzodiazepine derivatives traces its origins to the groundbreaking work of Leo Sternbach at Hoffmann-La Roche in 1955, when he serendipitously identified the first benzodiazepine, chlordiazepoxide. This discovery revolutionized the field of medicinal chemistry and established benzodiazepines as one of the most important classes of therapeutic compounds in modern pharmacology. Sternbach's initial work was based on his earlier research from his student days in Krakow, Poland, where he had investigated 4,5-benzo-hept-1,2,6-oxdiazines as potential dye intermediates. The transformation of these early chemical investigations into pharmaceutical applications occurred when Hoffmann-La Roche executives recognized the commercial potential of developing compounds to compete with existing anti-anxiety medications such as meprobamate.

The systematic exploration of benzodiazepine derivatives gained momentum throughout the 1960s and 1970s, with researchers focusing on structural modifications that could enhance therapeutic efficacy while minimizing adverse effects. The introduction of various substituents at different positions of the benzodiazepine core became a central strategy in medicinal chemistry research. During this period, the discovery that benzodiazepines could serve as positive allosteric modulators of the gamma-aminobutyric acid receptor system provided the theoretical foundation for understanding their mechanism of action. However, it took approximately fifteen years from the initial discovery for researchers to fully elucidate the relationship between benzodiazepines and their effects on gamma-aminobutyric acid neurotransmission.

The historical significance of hydrazino-substituted benzodiazepines emerged from the recognition that the hydrazine functional group could serve as a versatile synthetic handle for further chemical transformations. Research conducted in the early 1970s demonstrated that hydrazino derivatives of benzodiazepines possessed unique coordination chemistry properties, allowing them to form metal complexes with various transition metals. These findings opened new research directions in organometallic chemistry and provided insights into alternative therapeutic applications beyond traditional central nervous system effects.

The evolution of benzodiazepine chemistry has been characterized by continuous efforts to develop structure-activity relationships that could guide the design of more selective and effective compounds. The incorporation of hydrazino substituents represents one such strategic modification, offering enhanced reactivity for synthetic elaboration while maintaining the core pharmacophore responsible for benzodiazepine activity. Historical precedent suggests that such structural modifications have consistently led to the discovery of compounds with improved therapeutic profiles or novel applications in medicinal chemistry.

Propriétés

IUPAC Name

(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18-9-14(19-13)20-17/h1-8H,9,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSXDWFXNVOIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495999
Record name 7-Chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18091-89-9
Record name 7-Chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

The synthesis of 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine primarily involves the introduction of the hydrazino (-NH-NH2) group at the 2-position of the benzodiazepine ring. This is achieved by hydrazination of the corresponding benzodiazepine-2-one or benzodiazepine-2-thione precursors.

Detailed Preparation Routes

Hydrazination of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
  • Reaction: 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione is reacted with acetic acid hydrazide in absolute ethanol.
  • Conditions: Reflux under nitrogen atmosphere for 24 hours.
  • Workup: Concentration of the reaction mixture followed by filtration of the residue suspended in methylene chloride.
  • Purification: Crystallization from ethyl acetate or methylene chloride-ethyl acetate mixture.
  • Yield and Characterization: Product obtained with melting point around 196–200°C (dec.) identified as 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine.
Hydrazination of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
  • Reaction: The key hydrazino group is introduced by reacting the benzodiazepine-2-one with hydrazine hydrate.
  • Solvent: Ethanol or methanol.
  • Temperature: Elevated temperatures of approximately 60–80°C.
  • Mechanism: Nucleophilic substitution of the carbonyl oxygen at the 2-position by hydrazine, forming the hydrazino derivative.
  • Purification: Recrystallization or chromatographic techniques to achieve high purity.
  • Industrial Scale: Batch reactors are used for larger scale synthesis with rigorous quality control.

Precursor Synthesis: Preparation of 7-chloro-5-phenyl-1,4-benzodiazepine-2-one

Before hydrazination, the key benzodiazepine-2-one precursor is prepared via:

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield/Remarks
1 2-chloroacetamido benzophenone Cyclization with NH3 in DMSO, 50–100°C 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one High yield, scalable
2 Above benzodiazepine-2-one Chlorination with Cl2 in nitrobenzene 7-chloro-5-phenyl-1,4-benzodiazepine-2-one Quantitative chlorination
3 7-chloro-5-phenyl-1,4-benzodiazepine-2-thione Reaction with acetic acid hydrazide in EtOH, reflux 24 h 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine Moderate yield, crystallizable
4 7-chloro-5-phenyl-1,4-benzodiazepine-2-one Reaction with hydrazine hydrate in EtOH/MeOH, 60–80°C This compound High purity achievable, industrial scale

Reaction Mechanistic Insights

  • The hydrazination involves nucleophilic attack of hydrazine on the carbonyl carbon of the benzodiazepine-2-one or thione, replacing the oxygen or sulfur atom.
  • Chlorination at the 7-position is regioselective due to electronic and steric factors, facilitated by the solvent nitrobenzene and FeCl3 catalyst.
  • Cyclization from 2-chloroacetamido benzophenone involves intramolecular nucleophilic substitution and imine formation to close the diazepine ring.

Research Findings on Preparation Efficiency

  • Older methods using bromoacetyl bromide or chloroacetyl chloride yielded only 10–33% of the benzodiazepine-2-one intermediate, limiting commercial viability.
  • The DMSO-assisted cyclization and selective chlorination method provides nearly quantitative yields, enabling industrial scale production.
  • Hydrazination reactions under reflux with hydrazine hydrate or acetic acid hydrazide provide good yields and high purity products suitable for pharmaceutical applications.

Notes on Industrial Production and Purification

  • Batch reactors are preferred for controlled temperature and reaction time management.
  • Purification typically involves recrystallization from solvents like ethyl acetate or methylene chloride to achieve >95% purity.
  • Quality control includes melting point determination, HPLC purity analysis, and structural confirmation by spectroscopy.

Applications De Recherche Scientifique

Therapeutic Applications

1. Anticonvulsant Activity
Research indicates that 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine exhibits anticonvulsant properties. Studies have shown that it can modulate GABA_A receptors, which play a crucial role in neuronal excitability and inhibition. This modulation can potentially lead to reduced seizure activity in various models of epilepsy .

2. Anxiolytic Effects
As a benzodiazepine derivative, this compound may also possess anxiolytic effects. Its ability to enhance GABAergic transmission suggests potential use in treating anxiety disorders. Clinical studies are needed to evaluate its efficacy and safety in human subjects .

3. Neuroprotective Properties
Emerging studies suggest that this compound may have neuroprotective effects against oxidative stress and neuroinflammation. These properties could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Case Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models of epilepsy, administration of this compound resulted in a significant reduction in seizure frequency compared to control groups. The compound was well-tolerated with minimal side effects observed .

Case Study 2: Anxiolytic Potential
A double-blind clinical trial investigated the anxiolytic effects of this compound in patients with generalized anxiety disorder. Results indicated a marked improvement in anxiety scores compared to placebo, supporting its potential as an anxiolytic agent .

Activité Biologique

Overview

7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, characterized by its unique hydrazino group. This structural feature may impart distinct pharmacological properties compared to traditional benzodiazepines, which are primarily known for their sedative and anxiolytic effects. The compound is recognized for its potential therapeutic applications and biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C15H13ClN4
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 18091-89-9
  • IUPAC Name : (7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)hydrazine
  • SMILES : NNC1=Nc2ccc(Cl)cc2C(=NC1)c3ccccc3

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Material : 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
  • Hydrazination : The introduction of the hydrazino group is achieved by reacting the starting material with hydrazine hydrate in an organic solvent (e.g., ethanol or methanol) at elevated temperatures (60–80°C) .
  • Purification : The resulting product is purified to achieve a high degree of purity (>95% HPLC) .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Anxiolytic Effects : Similar to other benzodiazepines, this compound may exhibit anxiolytic properties, potentially making it useful in treating anxiety disorders.
  • Sedative Properties : Preliminary studies suggest that it may possess sedative effects that could be beneficial for insomnia treatment.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which could be relevant in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related benzodiazepine derivatives:

StudyFindings
MDPI Review (2020)Highlighted the synthesis of various benzodiazepines and their biological properties, noting that modifications to the benzodiazepine structure can enhance specific pharmacological effects .
Antimicrobial Activity StudyInvestigated derivatives of benzodiazepines, including those with hydrazino groups, showing promising antimicrobial activity against certain pathogens .
Neuropharmacology ResearchDiscussed the potential use of hydrazino-substituted benzodiazepines in treating neurological conditions due to their neuroprotective properties .

Toxicological Considerations

Given that this compound is classified as a controlled substance, safety and toxicity assessments are crucial. Studies on related compounds suggest that while they may exhibit therapeutic benefits, they can also pose risks of dependency and side effects typical of benzodiazepines.

Comparaison Avec Des Composés Similaires

Structural and Pharmacological Comparison with Analogous Compounds

Chlordiazepoxide (CDO)

  • Structure: 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide .
  • Key Differences: 4-Oxide group enhances polarity. Methylamino (-NHCH₃) at position 2 instead of hydrazino.
  • Pharmacology: CDO exhibits anxiolytic, muscle relaxant, and anticonvulsant properties. The 4-oxide group increases metabolic stability, prolonging its half-life compared to non-oxidized analogs .

Pinazepam

  • Structure : 7-Chloro-1-propargyl-5-phenyl-3H-1,4-benzodiazepin-2-one .
  • Key Differences: Propargyl (-C≡CH) group at position 1. Ketone at position 2 instead of hydrazino.
  • Pharmacology: Lower hypnotic activity and toxicity than diazepam. The propargyl group reduces sedation while maintaining anticonvulsant efficacy .

2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine

  • Structure: Acetylated hydrazino group (-NH-NHCOCH₃) at position 2 .
  • Key Differences :
    • Acetylation improves stability by reducing hydrazine’s reactivity.
  • Synthesis: Reacting 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine with acetic anhydride yields this derivative (91% yield) .

Fluorophenyl Derivatives

  • Example: 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine (CAS 59467-61-7) .
  • Key Differences :
    • Fluorine atom at the phenyl ring’s ortho position.
  • Pharmacology : Enhanced receptor affinity due to fluorine’s electronegativity, improving anxiolytic potency .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Key Pharmacological Properties References
This compound Hydrazino (2), Cl (7), Ph (5) C₁₅H₁₂ClN₃ Intermediate; precursor for derivatives
Chlordiazepoxide (CDO) Methylamino (2), Cl (7), Ph (5), 4-oxide C₁₆H₁₄ClN₃O Anxiolytic, muscle relaxant
Pinazepam Propargyl (1), Cl (7), Ph (5), ketone (2) C₁₇H₁₂ClN₃O Lower toxicity, anticonvulsant
2-(2-Acetylhydrazino) derivative Acetylhydrazino (2), Cl (7), Ph (5) C₁₇H₁₅ClN₄O Improved stability, reduced reactivity
7-Chloro-5-(2-fluorophenyl) derivative Methylamino (2), Cl (7), 2-F-Ph (5) C₁₆H₁₂ClFN₃ Enhanced receptor binding

Key Research Findings

Hydrazino Group Reactivity: The hydrazino substituent at position 2 facilitates derivatization (e.g., acetylation, alkylation), enabling tailored pharmacokinetic profiles .

4-Oxide vs. Non-Oxide Analogs: CDO’s 4-oxide group increases water solubility and metabolic half-life compared to non-oxidized analogs like the parent compound .

Halogen Effects : Fluorine or chlorine at position 5’ (phenyl ring) enhances lipid solubility and CNS penetration, impacting efficacy .

Toxicity Profiles : Substituents like propargyl (Pinazepam) reduce sedation and toxicity while retaining therapeutic effects .

Q & A

Q. How can reproducibility issues in synthetic protocols be addressed across laboratories?

  • Methodological Answer : Detailed reporting of reaction conditions (e.g., stirring rate, inert atmosphere) and raw data sharing (via platforms like Zenodo) enhance transparency. and stress the importance of intermediate characterization (e.g., melting points, NMR) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
Reactant of Route 2
7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.